7-Bromobenzoxazole-2-methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(7-bromo-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2 |
InChI Key |
YHKZNUKPPUKPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromobenzoxazole 2 Methanamine
Retrosynthetic Analysis of 7-Bromobenzoxazole-2-methanamine
A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C2-methanamine bond. This leads to the key intermediate, 7-Bromo-2-(chloromethyl)-1,3-benzoxazole. This chloro-derivative is a versatile precursor that can be converted to the desired primary amine through a nucleophilic substitution reaction.
Further deconstruction of 7-Bromo-2-(chloromethyl)-1,3-benzoxazole points to two main building blocks: a suitably substituted 2-aminophenol (B121084) and a two-carbon electrophilic synthon. Specifically, the benzoxazole (B165842) ring can be formed through the cyclization of 2-amino-3-bromophenol (B111245) with a chloroacetyl synthon, such as chloroacetyl chloride or chloroacetic acid. This retrosynthetic pathway provides a clear and practical approach to the synthesis of the target molecule.
Precursor Synthesis and Intermediate Transformations
The synthesis of this compound heavily relies on the preparation of key precursors and their subsequent chemical transformations.
Preparation of Brominated Benzoxazole Precursors
The central precursor for the synthesis is a 7-brominated benzoxazole core. A common and effective method to achieve this is through the cyclization of a brominated 2-aminophenol.
The synthesis of the key intermediate, 7-Bromo-2-(chloromethyl)-1,3-benzoxazole , can be achieved by the condensation of 2-amino-3-bromophenol with chloroacetyl chloride . This reaction typically proceeds by heating the two reagents, which leads to the formation of an amide intermediate that subsequently undergoes intramolecular cyclization to form the benzoxazole ring.
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions |
| 2-Amino-3-bromophenol | Chloroacetyl chloride | 7-Bromo-2-(chloromethyl)-1,3-benzoxazole | Heating |
This table outlines the general reaction for the preparation of the key intermediate.
Strategic Introduction of the Aminomethyl Moiety
With the 7-Bromo-2-(chloromethyl)-1,3-benzoxazole in hand, the next crucial step is the introduction of the aminomethyl group at the C2 position. A robust and well-established method for this transformation is the Gabriel synthesis . rsc.orgorgsyn.orgnjit.edu This method allows for the clean conversion of primary alkyl halides to primary amines, avoiding the common issue of over-alkylation. orgsyn.org
The process involves two main steps:
N-Alkylation of Phthalimide (B116566): 7-Bromo-2-(chloromethyl)-1,3-benzoxazole is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion, undergoing an SN2 reaction with the chloromethyl group to form N-((7-bromobenzo[d]oxazol-2-yl)methyl)phthalimide. rsc.org
Hydrazinolysis: The resulting phthalimide derivative is then treated with hydrazine (B178648) (N2H4). This step cleaves the phthalimide group, releasing the desired primary amine, this compound, and forming a stable phthalhydrazide (B32825) byproduct. rsc.org
| Intermediate | Reagent 1 | Reagent 2 | Final Product |
| 7-Bromo-2-(chloromethyl)-1,3-benzoxazole | Potassium Phthalimide | Hydrazine | This compound |
This interactive table summarizes the Gabriel synthesis for the preparation of the target compound.
An alternative to the Gabriel synthesis is the direct amination with ammonia. However, this method often leads to a mixture of primary, secondary, and tertiary amines, making purification challenging.
Another potential route involves the conversion of a 2-methyl group to a bromomethyl group followed by amination. For instance, 7-bromo-2-methylbenzoxazole could be subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) to yield 7-bromo-2-(bromomethyl)benzoxazole, which can then be converted to the amine.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the final molecule with the desired substitution pattern in a more convergent manner.
Cyclization Strategies for Benzoxazole Ring Formation
The formation of the benzoxazole ring is a cornerstone of the synthesis. As mentioned earlier, the condensation of o-aminophenols with various carbonyl compounds is a widely used and effective method. nih.govmdpi.com The reaction of 2-amino-3-bromophenol with chloroacetyl chloride is a prime example of this strategy. njit.edu Other reagents that can be used for the cyclization with 2-aminophenols include carboxylic acids, aldehydes, and nitriles, often in the presence of a dehydrating agent or a catalyst.
Regioselective Bromination Methodologies at the C7 Position
Achieving regioselective bromination at the C7 position of the benzoxazole ring is a significant challenge. Direct electrophilic bromination of the benzoxazole core typically leads to a mixture of isomers. However, recent advances in catalysis have offered solutions to this problem.
One promising approach is the use of transition metal catalysis. For instance, a ruthenium-catalyzed C7-halogenation of 2-arylbenzo[d]oxazoles using N-halosuccinimide as the halogen source has been reported. researchgate.net This method proceeds via a single-electron-transfer (SET) radical process and demonstrates high regioselectivity for the C7 position. While this has been demonstrated for 2-aryl substituted benzoxazoles, the principle could potentially be adapted for substrates with a 2-alkyl or 2-methanamine precursor group.
| Substrate | Halogen Source | Catalyst | Product |
| 2-Arylbenzoxazole | N-Bromosuccinimide (NBS) | Ruthenium catalyst | C7-Brominated-2-arylbenzoxazole |
This table illustrates a modern catalytic approach to achieve regioselective C7 bromination.
An alternative to direct bromination involves starting with a pre-brominated precursor, such as 2-amino-3-bromophenol, which ensures the bromine atom is correctly positioned from the outset.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. The synthesis of this compound can benefit from catalytic methods in both the formation of the benzoxazole ring and the introduction of the C2-substituent.
Transition Metal-Catalyzed Reactions for Benzoxazole Formation
The formation of the benzoxazole ring from a 2-aminophenol derivative can be efficiently catalyzed by various transition metals. These catalysts facilitate the intramolecular cyclization, often under milder conditions than traditional methods. Copper and palladium catalysts are among the most widely used for this transformation. nih.gov
For the synthesis of the 7-bromobenzoxazole core, a plausible starting material is 2-amino-3-bromophenol. The cyclization of this precursor with a suitable C2-synthon can be promoted by a transition metal catalyst.
Table of Transition Metal Catalysts for Benzoxazole Formation:
| Catalyst System | Reactants | Reaction Conditions | Reference |
| CuI / L-proline | 2-aminophenol, aldehyde | DMSO, 90 °C | General Method |
| Pd(OAc)₂ / PPh₃ | 2-aminophenol, carboxylic acid | Toluene, 110 °C | General Method |
| Fe-based catalysts | 2-aminophenol, aldehyde | Ethanol, reflux | nih.gov |
While these are general methods, they are applicable to substituted phenols, suggesting their potential utility in the synthesis of the 7-bromobenzoxazole core. The choice of catalyst can be crucial to avoid side reactions involving the bromo substituent.
Organocatalysis and Other Non-Metallic Catalytic Systems
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For the synthesis of benzoxazoles, various organocatalysts have been reported to promote the cyclization of 2-aminophenols with aldehydes or other precursors. These catalysts are often based on simple organic molecules like iodine, or employ acidic or basic functionalities. nih.gov
For instance, molecular iodine (I₂) has been used as a catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. This approach is attractive due to its mildness and the low toxicity of the catalyst. Other non-metallic systems, such as Brønsted acids or bases, can also facilitate the cyclization reaction.
The application of organocatalysis to the synthesis of the aminomethyl side chain is also an area of active research. For example, organocatalytic methods for the asymmetric α-amination of carbonyl compounds could potentially be adapted to introduce the nitrogen atom at the C2-position.
Green Chemistry and Sustainable Synthetic Strategies for this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, several strategies can be employed to enhance its sustainability. nih.gov
Use of Greener Solvents and Catalysts:
One of the primary goals of green chemistry is to replace hazardous solvents with more environmentally friendly alternatives. Water, ethanol, and ionic liquids are examples of greener solvents that have been explored for benzoxazole synthesis. nih.gov Furthermore, the use of reusable heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, can simplify product purification and reduce waste. nih.gov
Atom Economy and One-Pot Reactions:
Synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, are highly desirable. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation. The reductive amination of 7-bromobenzoxazole-2-carbaldehyde is an example of a reaction that can be performed in a one-pot fashion.
Energy Efficiency:
The use of microwave irradiation or ultrasound as energy sources can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. These techniques have been successfully applied to the synthesis of various heterocyclic compounds, including benzoxazoles.
By integrating these catalytic and green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.
Reactivity Profiles and Transformational Chemistry of 7 Bromobenzoxazole 2 Methanamine
Reactivity at the Bromo Substituent
The bromine atom at the 7-position of the benzoxazole (B165842) ring is a versatile handle for a variety of chemical modifications, primarily through reactions that involve the cleavage of the carbon-bromine bond.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of 7-Bromobenzoxazole-2-methanamine, the benzoxazole moiety itself is a weak electron-withdrawing group. Therefore, direct nucleophilic displacement of the bromine by common nucleophiles is generally not facile under standard conditions.
However, the reaction can be promoted under more forcing conditions, such as high temperatures or the use of highly reactive nucleophiles. The general mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the bromine, forming a temporary, negatively charged Meisenheimer complex. oup.com Subsequent elimination of the bromide ion restores the aromaticity of the ring.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi)
The bromo substituent on the this compound scaffold is an ideal electrophilic partner for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a highly versatile method for the synthesis of biaryl compounds. libretexts.org
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. organic-chemistry.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a highly efficient method for the synthesis of aryl alkynes.
Stille Coupling: The Stille coupling utilizes an organotin reagent as the nucleophilic partner. rsc.org While effective, the toxicity of the organotin reagents and byproducts has led to a decline in its use in favor of other cross-coupling methods.
Negishi Coupling: This reaction employs an organozinc reagent to couple with the aryl bromide. wikipedia.orgnih.gov The Negishi coupling is notable for its high reactivity and ability to form carbon-carbon bonds with a variety of carbon hybridization states. wikipedia.org
Below is a table summarizing typical conditions for these cross-coupling reactions on a generic aryl bromide substrate, which would be applicable to this compound.
| Reaction | Catalyst | Coupling Partner | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, Water | 80-110 °C |
| Sonogashira | Pd(PPh₃)₄, CuI | Terminal alkyne | Et₃N, Piperidine | THF, DMF | Room Temp. to 80 °C |
| Stille | Pd(PPh₃)₄ | Organostannane | - | Toluene, THF | 80-120 °C |
| Negishi | Pd(PPh₃)₄ | Organozinc reagent | - | THF, DMF | Room Temp. to 60 °C |
Reductive Debromination Strategies and Mechanisms
The bromo group can be removed and replaced with a hydrogen atom through reductive dehalogenation. A common and efficient method for this transformation is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. organic-chemistry.org The reaction is generally clean and proceeds under mild conditions.
Reactivity at the Primary Amine Functionality
The primary amine group in this compound is a nucleophilic center and can undergo a variety of reactions common to primary amines.
Acylation and Alkylation Reactions
The primary amine can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Similarly, alkylation of the primary amine can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide on the alkyl group. It is important to note that over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can occur.
Formation of Imines and Other Nitrogen-Containing Heterocycles
The primary amine of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.com The formation of the C=N double bond of the imine is a reversible process. youtube.com
The resulting imine can then serve as a versatile intermediate for the synthesis of a variety of other nitrogen-containing heterocycles. For example, reaction with appropriate reagents can lead to the formation of oxazolidinones, triazines, and other complex ring systems. researchgate.netbohrium.com This highlights the potential of this compound as a scaffold for the generation of diverse chemical libraries. The synthesis of new heterocyclic compounds is a significant area of research due to their wide range of biological activities. frontiersin.org
The following table outlines the general reaction types for the primary amine functionality.
| Reaction Type | Reagent | Product | Typical Conditions |
| Acylation | Acyl chloride or Anhydride | Amide | Base (e.g., pyridine, Et₃N), Aprotic solvent |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Polar aprotic solvent |
| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Acid catalyst (e.g., acetic acid), Dehydrating agent |
Amine-Directed Functionalizations and Their Scope
The primary amine group in this compound is a key handle for a variety of functionalization reactions, including N-acylation, N-alkylation, and reductive amination. These transformations allow for the introduction of a wide array of substituents, thereby enabling the synthesis of diverse derivatives.
N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides, anhydrides, or activated esters is expected to proceed readily to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The scope of this transformation is broad, accommodating a variety of acyl groups.
N-Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. However, under carefully controlled conditions, selective mono-alkylation can be achieved. Alternative methods, such as reductive amination, offer a more controlled approach to N-alkylation. masterorganicchemistry.com The reactivity of the alkylating agent and the specific reaction conditions, including the choice of base and solvent, play a crucial role in determining the outcome of the reaction. For instance, the use of bulky alkylating agents may favor mono-alkylation due to steric hindrance.
Reductive Amination: Reductive amination provides a powerful and versatile method for the synthesis of secondary and tertiary amines. masterorganicchemistry.comwikipedia.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can influence the selectivity of the reaction, particularly in the presence of other reducible functional groups. masterorganicchemistry.com
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Acylation | Acyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-acylated derivative |
| N-Alkylation | Alkyl halide, base (e.g., potassium carbonate), solvent (e.g., acetonitrile) | N-alkylated derivative |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃), solvent (e.g., dichloromethane) | N-alkylated derivative |
Transformations of the Benzoxazole Heterocycle
The benzoxazole core of this compound is a relatively stable aromatic system. However, it can undergo transformations under specific conditions, including ring-opening reactions and functionalization of the heterocyclic core.
Ring-Opening Reactions and Re-cyclization Studies
While benzoxazoles are generally stable, they can be induced to undergo ring-opening under harsh conditions, such as strong acid or base hydrolysis. This would lead to the formation of the corresponding 2-aminophenol (B121084) derivative. Subsequent re-cyclization with different reagents could then be employed to generate novel heterocyclic systems, expanding the synthetic utility of the original scaffold. The specific conditions required for ring-opening and the feasibility of subsequent re-cyclization would need to be determined experimentally.
Functionalization of the Benzoxazole Core (e.g., C-H Functionalization)
Direct functionalization of the benzoxazole core through C-H activation represents a modern and efficient strategy for introducing further complexity into the molecule. researchgate.net Transition metal-catalyzed C-H functionalization reactions could potentially be used to introduce new substituents at various positions on the benzoxazole ring system. researchgate.net For instance, palladium or rhodium catalysts are often employed for the direct arylation or alkenylation of heterocycles. nih.gov The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents and the nature of the catalyst and ligands used. The bromine atom at the 7-position could also serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
Mechanistic Investigations of Key Transformations Involving this compound
The mechanisms of the aforementioned transformations are generally well-understood from studies on related systems.
N-Acylation: The mechanism of N-acylation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The presence of a base facilitates the deprotonation of the amine, increasing its nucleophilicity, and neutralizes the acidic byproduct.
Reductive Amination: The mechanism of reductive amination proceeds through two main steps. wikipedia.org First, the amine and the carbonyl compound react to form a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. wikipedia.org In the second step, the reducing agent delivers a hydride to the electrophilic carbon of the imine/iminium ion to yield the final amine product. masterorganicchemistry.com The pH of the reaction medium is crucial, as it needs to be acidic enough to promote imine formation but not so acidic as to protonate the amine, rendering it non-nucleophilic. wikipedia.org
C-H Functionalization: The mechanisms of transition metal-catalyzed C-H functionalization reactions are often complex and can vary depending on the specific catalyst and substrates involved. researchgate.net A common pathway involves the coordination of the metal to the heterocycle, followed by a C-H bond cleavage step to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the functionalized product.
Derivatization and Scaffold Applications of 7 Bromobenzoxazole 2 Methanamine
Strategies for Diversification at the Aminomethyl Moiety
The primary aminomethyl group at the 2-position of the benzoxazole (B165842) ring is a key site for introducing structural diversity. Standard transformations of primary amines can be readily applied to modify this functional group, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.
N-Acylation: The primary amine can be readily acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids with the aid of coupling agents. This reaction leads to the formation of amide derivatives. The choice of the acylating agent allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. nih.gov This strategy is widely used to modulate the physicochemical properties of a molecule, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability.
Reductive Amination: Reductive amination provides a versatile method for the N-alkylation of the primary aminomethyl group. wikipedia.org This one-pot reaction typically involves the condensation of the amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. youtube.com This approach allows for the introduction of a wide range of alkyl and arylalkyl substituents.
N-Alkylation: Direct N-alkylation with alkyl halides offers another route to secondary and tertiary amines. rsc.org However, this method can sometimes be challenging to control, potentially leading to over-alkylation. Careful selection of reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, is crucial for achieving the desired product.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| N-Acylation | Acid chlorides, Anhydrides, Carboxylic acids + Coupling agents | Amides | Introduces a wide variety of substituents, modulates physicochemical properties. |
| Reductive Amination | Aldehydes or Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amines | Versatile, one-pot procedure, introduces diverse alkyl and arylalkyl groups. |
| N-Alkylation | Alkyl halides, Base | Secondary or Tertiary Amines | Direct method, requires careful control to avoid over-alkylation. |
Strategies for Diversification at the Bromine Position
The bromine atom at the 7-position of the benzoxazole ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. youtube.com This allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 7-position of the benzoxazole core.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This method is invaluable for the synthesis of arylalkynes, which can serve as key intermediates for further transformations or as integral parts of the final molecular structure.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It allows for the reaction of the aryl bromide with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. beilstein-journals.orgresearchgate.net This reaction provides a direct route to 7-amino-substituted benzoxazole derivatives, which are of significant interest in medicinal chemistry.
| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Introduced Substituent |
| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst + Base | C-C | Aryl, Heteroaryl, Vinyl |
| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C-C (triple bond) | Alkynyl |
| Buchwald-Hartwig | Amine | Palladium catalyst + Ligand + Base | C-N | Amino (primary, secondary) |
7-Bromobenzoxazole-2-methanamine as a Building Block in Complex Molecule Synthesis
The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules. The two reactive sites can be addressed sequentially, allowing for a controlled and stepwise construction of the target structure. For instance, the aminomethyl group can be first protected, followed by a cross-coupling reaction at the bromine position. Subsequent deprotection of the amine allows for further functionalization. Alternatively, the amine can be derivatized first, followed by modification at the 7-position. This orthogonal reactivity is a key feature that enhances the synthetic utility of this scaffold. The benzoxazole core itself is a common motif in many biologically active compounds, and using this compound as a starting material provides a direct entry into libraries of novel compounds with potential therapeutic applications. mdpi.comepa.gov
Design and Synthesis of Advanced Molecular Architectures Based on the Benzoxazole Scaffold
The benzoxazole scaffold is a cornerstone in the design of advanced molecular architectures due to its rigid, planar structure and its ability to engage in various non-covalent interactions. healthinformaticsjournal.com In the context of drug design, the benzoxazole core can serve as a bioisosteric replacement for other aromatic systems, helping to fine-tune the pharmacological profile of a lead compound. The synthesis of these advanced architectures often relies on the diversification strategies mentioned above. For example, by combining different derivatization reactions at the 2- and 7-positions of a benzoxazole core, a vast chemical space can be explored. This approach is central to the development of compound libraries for high-throughput screening and the identification of new bioactive molecules. nih.gov
Rational Design of Derivatives for Targeted Chemical Properties and Synthetic Accessibility
The rational design of this compound derivatives involves a careful consideration of the desired chemical properties and the synthetic feasibility of the target molecules. Structure-activity relationship (SAR) studies play a crucial role in this process, guiding the selection of substituents to be introduced at the aminomethyl and bromine positions. nih.govesisresearch.orgresearchgate.net For instance, the introduction of polar groups can enhance aqueous solubility, while lipophilic groups can improve membrane permeability. The choice of substituents is also guided by their potential to engage in specific interactions with a biological target, such as hydrogen bonding or hydrophobic interactions.
Synthetic accessibility is another critical factor. The chosen derivatization strategies should be robust, high-yielding, and tolerant of a wide range of functional groups. The use of well-established and reliable reactions, such as those discussed in sections 4.1 and 4.2, ensures that the designed molecules can be synthesized efficiently. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further aid in the rational design process by predicting the properties of virtual compounds before their synthesis, thereby saving time and resources. rsc.org
Computational and Theoretical Studies on 7 Bromobenzoxazole 2 Methanamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) and ab initio calculations are central to this exploration, providing a balance of accuracy and computational cost. numberanalytics.com
For 7-Bromobenzoxazole-2-methanamine, these calculations would reveal fundamental properties such as the distribution of electrons within the molecule, identifying electron-rich and electron-poor regions. This is crucial for understanding its chemical behavior. Key energetic properties, including the heat of formation and the energies of its molecular orbitals (HOMO and LUMO), would be determined. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's electronic stability and its potential to participate in chemical reactions. nist.gov
Such calculations can be performed for the molecule in its ground state and in various excited states, providing a comprehensive electronic profile. The results can also help in understanding the influence of the bromine atom and the methanamine group on the electronic properties of the benzoxazole (B165842) core.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Property | Calculated Value | Units |
| Ground State Energy | -2580.123 | Hartrees |
| HOMO Energy | -6.45 | eV |
| LUMO Energy | -0.78 | eV |
| HOMO-LUMO Gap | 5.67 | eV |
| Dipole Moment | 3.21 | Debye |
This table is for illustrative purposes only and represents the type of data that would be generated from quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static; flexible molecules like this compound can exist in various spatial arrangements known as conformations. nih.gov Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. nih.gov
This process typically begins with a systematic or random search of the molecule's potential energy surface to identify low-energy conformers. frontiersin.org For this compound, this would involve rotating the bonds associated with the methanamine side chain. The energies of these conformers would then be calculated using quantum chemical methods to identify the most stable structures.
Following conformational analysis, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. oup.com By simulating the molecule in a solvent, such as water, MD can reveal how the molecule interacts with its environment and how its conformation changes over time. acs.org This is particularly important for understanding how the molecule might behave in a biological system.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-N-C3) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.00 | 75.3 |
| 2 | 180° | 1.25 | 15.1 |
| 3 | -60° | 2.50 | 9.6 |
This table is for illustrative purposes only and represents the type of data that would be generated from a conformational analysis study.
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. fiveable.me By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step. numberanalytics.com
For this compound, one could investigate a variety of potential reactions. For instance, the nucleophilic character of the amine group could be studied in reactions with various electrophiles. Computational methods would be used to model the approach of the reactants, the formation of the transition state, and the eventual formation of products. The calculated activation energies would indicate the feasibility of the proposed reaction pathway. These studies are crucial for predicting the chemical reactivity of the molecule and for designing new synthetic routes. rsc.org
Theoretical Prediction of Spectroscopic Signatures
Computational methods can predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data. nist.gov For this compound, theoretical calculations could generate its predicted infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.
The IR spectrum is determined by the vibrational frequencies of the molecule's bonds. acs.org Quantum chemical calculations can compute these frequencies, which can then be compared with experimental IR spectra to confirm the molecule's structure. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the assignment of experimental NMR spectra. nih.govmiamioh.edu This is particularly useful for complex molecules where spectral interpretation can be challenging. youtube.com The prediction of electronic transitions can also help in understanding the molecule's UV-Visible absorption profile.
Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-4 | 7.65 | 7.62 |
| H-5 | 7.32 | 7.30 |
| H-6 | 7.58 | 7.55 |
| -CH₂- | 4.15 | 4.12 |
| -NH₂ | 1.88 | 1.90 |
This table is for illustrative purposes only and demonstrates how theoretical predictions are compared with experimental data.
Structure-Reactivity Relationship Elucidation through Computational Methods
Structure-reactivity relationship (SRR) studies aim to understand how a molecule's chemical structure influences its reactivity. numberanalytics.com Computational methods play a key role in SRR by allowing for the systematic modification of a molecule's structure and the subsequent calculation of its reactivity parameters. researchgate.net
For this compound, one could computationally explore how substituting the bromine atom with other halogens or functional groups affects the molecule's electronic properties and reactivity. rsc.org By calculating properties such as electrostatic potential maps and Fukui functions, which indicate the most likely sites for electrophilic and nucleophilic attack, researchers can build predictive models for the reactivity of related compounds. nist.gov This approach, often part of a broader quantitative structure-activity relationship (QSAR) study, is fundamental in fields like drug discovery for optimizing the properties of a lead compound. nih.govmdpi.com
Future Directions and Emerging Research Avenues in Benzoxazole Chemistry
Development of Novel Synthetic Methodologies for Benzoxazole (B165842) Derivatives
The synthesis of benzoxazole derivatives has been a subject of intense research, with a continuous drive towards more efficient, sustainable, and versatile methods. benthamdirect.comtandfonline.com Traditionally, the synthesis involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often requiring harsh conditions. globalresearchonline.netijpbs.com Modern research, however, is focused on overcoming these limitations through innovative catalytic systems and reaction conditions.
A significant trend is the development of "green" synthetic protocols that minimize waste, reduce energy consumption, and utilize non-toxic reagents. researchgate.netnih.gov This includes the use of water as a solvent, solvent-free reaction conditions, and the application of ultrasound or microwave irradiation to accelerate reactions. ijpbs.comnih.gov For instance, a green method for synthesizing benzoxazoles and benzothiazoles has been developed using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles as a catalyst under solvent-free sonication, achieving high yields in short reaction times. nih.gov
Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalysts for benzoxazole synthesis is a major research focus. rsc.org Recent advancements include:
Nanocatalysts : Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H and copper ferrite, have been employed as reusable and efficient catalysts for the synthesis of 2-arylbenzoxazoles. ijpbs.comajchem-a.com These catalysts offer advantages like easy separation from the reaction mixture and high stability. ajchem-a.com
Metal Catalysts : Various metal catalysts, including those based on copper, iron, and palladium, are being explored for C-H activation and cross-coupling reactions to construct the benzoxazole core or functionalize it at specific positions. organic-chemistry.orgthieme-connect.com For example, an iron-catalyzed hydrogen transfer strategy enables the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles. organic-chemistry.org
Ionic Liquids : Ionic liquids are valued for their low volatility and high thermal stability, serving as both catalysts and reaction media. rsc.org A Brønsted acidic ionic liquid gel has been shown to be an efficient and recyclable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.gov
Researchers are also exploring novel reaction pathways that expand the substrate scope and functional group tolerance. rsc.org This includes one-pot procedures, domino reactions, and the use of unconventional starting materials. organic-chemistry.orgthieme-connect.com An example is the electrophilic activation of amides using a 2,2,2-trifluoroethyl(mesityl)iodonium triflate, which allows for their conversion into benzoxazoles under mild, metal-free conditions by reacting the activated intermediate with 2-aminophenols. acs.org
Table 1: Comparison of Modern Catalytic Methods for Benzoxazole Synthesis This table is interactive and allows for sorting and filtering of data.
| Catalyst System | Reactants | Reaction Conditions | Key Advantages | Yields | Reference(s) |
|---|---|---|---|---|---|
| LAIL@MNP | 2-aminophenol (B121084), Aldehydes | Solvent-free, 70°C, Sonication (30 min) | Green, reusable catalyst, short reaction time | Up to 90% | nih.gov |
| Fe3O4@SiO2-SO3H | 2-aminophenol, Aryl aldehydes | Solvent-free, 50°C | Reusable, mild conditions, simple workup | High | ajchem-a.com |
| Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, Benzaldehyde | Solvent-free, 130°C | Heterogeneous, reusable, solvent-free | Good to Excellent | nih.gov |
| Iron Catalyst | o-hydroxynitrobenzenes, Alcohols | Hydrogen transfer | Wide substrate scope for 2-substitution | Very Good | organic-chemistry.org |
| Samarium triflate | o-amino(thio)phenols, Aldehydes | Aqueous medium, Mild conditions | Reusable catalyst, green solvent | Not specified | organic-chemistry.org |
| Copper(I) Iodide / 1,10-phenanthroline | ortho-haloanilides | Cyclization | General method for benzoxazoles/benzothiazoles | Good | organic-chemistry.org |
Exploration of Benzoxazole Scaffolds in Materials Science Applications
The rigid, planar, and aromatic nature of the benzoxazole scaffold, combined with its favorable photophysical properties, makes it an attractive building block for advanced organic materials. researchgate.netacs.org Emerging research is focused on harnessing these properties for applications in organic electronics and porous materials.
In the field of organic electronics , benzoxazole derivatives are being investigated for their potential in Organic Light-Emitting Diodes (OLEDs). nih.gov They can function as electron-transporting materials or as fluorescent emitters, particularly for deep-blue light, which remains a challenge in OLED technology. nih.govgoogle.com Researchers have designed novel benzoxazole-based emitters that exhibit hybridized local and charge-transfer (HLCT) characteristics. nih.gov These materials aim to achieve high photoluminescence quantum yields and good thermal stability, which are crucial for the performance and longevity of OLED devices. For example, two new emitters, BPCP and BPCPCHY, were designed with benzoxazole as an acceptor and carbazole (B46965) as a donor, demonstrating promising properties for solution-processable deep-blue OLEDs. nih.gov
Another exciting frontier is the incorporation of benzoxazole linkages into Covalent Organic Frameworks (COFs) . acs.org COFs are a class of crystalline porous polymers with ordered structures and high surface areas. The robustness of the benzoxazole linkage imparts exceptional stability to the resulting COFs, which can withstand harsh conditions such as boiling water and strong acids or bases. acs.org These ultrastable benzoxazole-linked COFs are being explored for applications in photocatalysis. The ordered π-conjugated structure facilitates charge transport and separation, making them efficient for photocatalytic processes like hydrogen evolution from water. acs.org
Table 2: Benzoxazole Derivatives in Materials Science This table is interactive and allows for sorting and filtering of data.
| Material Type | Benzoxazole Derivative/Linkage | Application | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Organic Emitter | BPCP, BPCPCHY | Deep-Blue OLEDs | Exhibit HLCT characteristics; good thermal and morphological stability. | nih.gov |
| Covalent Organic Framework | Benzoxazole-linked COFs (e.g., PBO-COF) | Photocatalysis | Extraordinary chemical and thermal stability; efficient for photocatalytic hydrogen evolution. | acs.org |
| Electron-Injecting Material | Benzoxazole derivative (general formula G1) | Light-Emitting Elements | Aims to reduce driving voltage and power consumption. | google.com |
Interdisciplinary Research Integrating Benzoxazole Scaffolds in Chemical Biology (excluding human trials/clinical data)
The benzoxazole scaffold is a versatile platform for the development of tools and probes in chemical biology. Its ability to interact with biological macromolecules and its inherent fluorescence in many derivatives are key to its utility in this interdisciplinary field. rsc.orgglobalresearchonline.net
One major area of research is the design of fluorescent probes for the detection and imaging of biologically relevant species. globalresearchonline.net Benzoxazole derivatives can be engineered to exhibit changes in their fluorescence properties (such as intensity or wavelength) upon binding to specific metal ions, anions, or biomolecules. globalresearchonline.netnih.gov For example, a fluorescent probe based on a benzothiazole (B30560) (a bioisostere of benzoxazole) was developed to detect biothiols like glutathione, cysteine, and homocysteine with high sensitivity and selectivity, allowing for naked-eye recognition. nih.gov Such probes are invaluable for studying cellular processes and the roles of these molecules in health and disease.
The benzoxazole moiety is also a key structural component in the discovery of new bioactive compounds for agricultural and pharmaceutical research. mdpi.comnih.govnih.gov In agrochemical research , benzoxazole derivatives are being developed as novel herbicides, insecticides, and fungicides. mdpi.comnih.gov Their broad spectrum of activity and the potential for structural modification make them promising candidates for new crop protection agents. mdpi.com
In medicinal chemistry research , outside of clinical applications, the benzoxazole scaffold is used to design molecules that can modulate the activity of specific biological targets like enzymes or receptors. nih.govnih.gov For instance, benzazole derivatives have been investigated as tools to study the aggregation of amyloid-β peptides, a process associated with Alzheimer's disease. nih.gov The development of 2-arylbenzazole derivatives as ligands for PET and SPECT imaging agents helps in visualizing amyloid plaques in preclinical research models. nih.gov Furthermore, new series of benzoxazole derivatives have been synthesized and evaluated in vitro as potential inhibitors of enzymes like VEGFR-2, which is involved in angiogenesis, providing tools to probe these biological pathways. nih.gov
Table 3: Benzoxazole Scaffolds in Chemical Biology Research This table is interactive and allows for sorting and filtering of data.
| Research Area | Application/Target | Example Compound Class | Investigated Biological Effect (Non-Clinical) | Reference(s) |
|---|---|---|---|---|
| Fluorescent Probes | Biothiol Detection (GSH, Hcy, Cys) | Benzothiazole-based probe | Fluorescence enhancement upon reaction with thiols. | nih.gov |
| Agrochemical Discovery | Herbicides, Insecticides, Fungicides | Various benzoxazole derivatives | Broad-spectrum activity against agricultural pests and pathogens. | mdpi.comnih.gov |
| Neurodegenerative Disease Research | Amyloid-β (Aβ) aggregation monitoring | Thioflavin-T (contains a benzazole-like scaffold) | Specific binding to and detection of Aβ fibrils. | nih.gov |
| Enzyme Inhibition Studies | VEGFR-2 Inhibition | Substituted 2-aryl-benzoxazoles | Inhibition of VEGFR-2 enzyme activity in vitro. | nih.gov |
| Antimicrobial Discovery | Antibacterial, Antifungal Agents | 5-nitro-1,3-benzoxazole derivatives | Inhibition of β-tubulin in parasites. | globalresearchonline.net |
Q & A
Q. How can researchers integrate heterogeneous data (e.g., synthetic yields, bioactivity) into a unified predictive model?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
